![molecular formula C14H8F2N2O3 B2422540 6-(2,5-二氟苯基)-3-甲基-[1,2]噁唑并[5,4-b]吡啶-4-羧酸 CAS No. 953908-56-0](/img/structure/B2422540.png)

6-(2,5-二氟苯基)-3-甲基-[1,2]噁唑并[5,4-b]吡啶-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

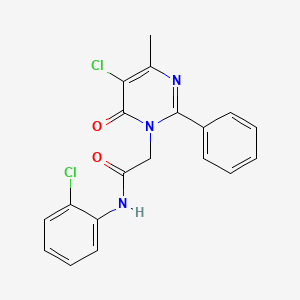

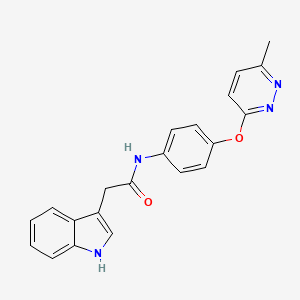

Oxazolopyridines are a class of compounds that are of increasing interest in drug design and medicinal chemistry . They are five-membered heteroaromatic ring fused pyridine derivatives . The structural similarity of many drugs (especially antiviral and anticancer ones) with DNA bases such as adenine and guanine is a key factor to explain their effectiveness .

Synthesis Analysis

The synthesis of isoxazolo[4,5-b]pyridines has been achieved via two main approaches: annulation of a pyridine ring to 4-aminoisoxazoles and isoxazole ring closure in functionalized pyridine derivatives .Molecular Structure Analysis

The molecular structure of oxazolopyridines is characterized by a five-membered heteroaromatic ring fused with a pyridine ring . This structure contributes to their solubility, polarity, lipophilicity, and hydrogen bonding capacity properties .科学研究应用

合成过程

6-(2,5-二氟苯基)-3-甲基-[1,2]噁唑并[5,4-b]吡啶-4-羧酸及其衍生物参与了各种合成过程。例如,Mutterer和Weis(1976年)详细描述了取代3-吡啶醇的高压碳酸化反应,导致吡啶羧酸的形成,并进一步获得噁唑并[4,5-b]吡啶衍生物(Mutterer & Weis, 1976)。同样,Gelmi等人(1992年)通过加热特定的亚磷酰胺和烷基亚烯噁唑-5(4H)-酮,开发了一种新的噁唑并[5,4-b]吡啶的合成方法(Gelmi et al., 1992)。

化学反应和性质

该化合物的衍生物已在各种化学反应中进行了研究。例如,Clark等人(1978年)发现一些噁唑并[4,5-b]吡啶具有抗炎和镇痛活性,其中某些衍生物与已知药物相当,但不引起胃肠道刺激(Clark et al., 1978)。Shuvalov等人(2021年)合成了7-芳基-5-甲基-2-苯基噁唑并[5,4-b]吡啶-6-羧酸酯,突出了该化合物在创造多样化化学结构中的实用性(Shuvalov等人,2021)。

抗菌应用

对6-(2,5-二氟苯基)-3-甲基-[1,2]噁唑并[5,4-b]吡啶-4-羧酸衍生物的抗菌性能进行了研究。Xiao等人(2014年)合成的衍生物显示出对大肠杆菌和铜绿假单胞菌有良好活性(Xiao et al., 2014)。

光物理性质

这些化合物的光物理性质也备受关注。Shatsauskas等人(2019年)研究了某些衍生物的紫外和荧光光谱学,揭示了结构与光物理性质之间的关系(Shatsauskas et al., 2019)。

在聚合物科学中的应用

这些应用还延伸到聚合物科学领域。Khodadadipoor等人(2020年)制备了含有噁唑吡啶侧链基团的热稳定聚酰胺和共聚酰胺,表现出高热稳定性和良好溶解性(Khodadadipoor et al., 2020)。

未来方向

The future directions of research into oxazolopyridines are likely to continue to focus on their synthesis and potential biological activities. Given their structural similarity to DNA bases and their diverse biological activities, they are of increasing interest in drug design and medicinal chemistry .

作用机制

Target of Action

, which is responsible for the biosynthesis of precursors of both androgens and estrogen.

Mode of Action

Similar compounds might interact with their targets by binding to the active site and inhibiting the enzyme’s activity .

Biochemical Pathways

Without specific information on “6-(2,5-Difluorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid”, it’s hard to say which biochemical pathways it affects. If it does inhibit cytochrome p450 cyp17 like other isoxazolo[4,5-b]pyridines , it could affect the biosynthesis of steroid hormones.

Result of Action

If it does act as an inhibitor of cytochrome P450 CYP17 , it could potentially reduce the levels of certain steroid hormones in the body.

属性

IUPAC Name |

6-(2,5-difluorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F2N2O3/c1-6-12-9(14(19)20)5-11(17-13(12)21-18-6)8-4-7(15)2-3-10(8)16/h2-5H,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNLFVAVKUIVDMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC2=C1C(=CC(=N2)C3=C(C=CC(=C3)F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Acetyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2422457.png)

![N-(2-chlorobenzyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2422461.png)

![methyl 2-[2,4-dioxo-1-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl]pyridine-3-carboxylate](/img/structure/B2422462.png)

![N~1~-(2,5-dimethylphenyl)-2-{4-[5-(4-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2422470.png)

![5-((2-methoxyphenethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2422474.png)

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2422480.png)